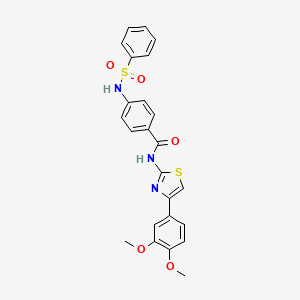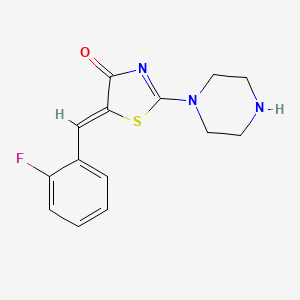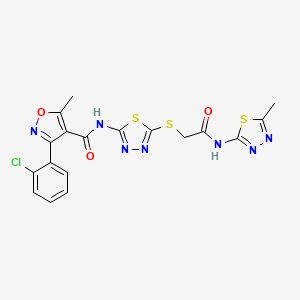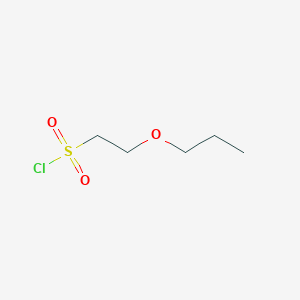
2-Propoxyethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO3S . It has a molecular weight of 186.66 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One such method involves the chlorosulfonation of S-alkyl isothiourea salts . This process is environmentally friendly and yields diverse sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are known to undergo various chemical reactions. They can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 186.66 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .科学的研究の応用
Versatile Protecting and Activating Group
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a derivative related to 2-Propoxyethane-1-sulfonyl chloride, has been synthesized and utilized as a versatile sulfonating agent for amines. This compound allows easy sulfonation of primary and secondary amines with excellent yields. The Dios group, demonstrating stability under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This compound finds its application in amine synthesis, especially in the formation of activated amines under Mitsunobu conditions, using (cyanomethylene)tributylphosphorane (CMBP) (Sakamoto et al., 2006).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
Polymer-supported sulfonyl chloride has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing a convenient preparation of polymer-supported sulfonyl chloride for this purpose. This technique uses 1,2-diols, reacted with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination for the synthesis, highlighting the importance of sulfonyl chlorides in the synthesis of heterocyclic compounds with significant antibacterial activity (Holte et al., 1998).
Activation of Sulfamoyl and Sulfonyl Chlorides
Silyl radical-mediated activation of sulfamoyl chlorides, a process more challenging than the activation of sulfonyl chlorides, has been researched. This activation allows for the direct access to aliphatic sulfonamides from alkenes, employing tris(trimethylsilyl)silane and photocatalyst Eosin Y in a single-step hydrosulfamoylation. The significance of this process lies in its ability to generate complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, directly applicable in medicinal chemistry (Hell et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions of research involving 2-Propoxyethane-1-sulfonyl chloride could involve exploring new synthesis methods and reactions. For instance, the synthesis of sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is a promising area of research .
特性
IUPAC Name |
2-propoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZZBZHGPURPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
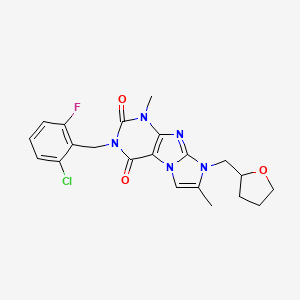

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)


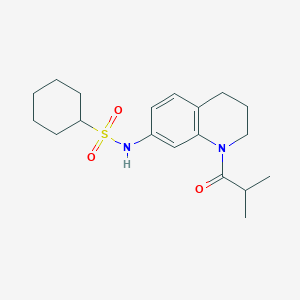

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)
